

# Enbezotinib: A Comparative Analysis of an Investigational RET/SRC Inhibitor

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An objective review of **Enbezotinib**'s experimental data in the context of established alternatives for RET fusion-positive solid tumors.

This guide provides a detailed comparison of the experimental results for **Enbezotinib** (TPX-0046), an investigational dual inhibitor of the RET proto-oncogene and SRC family tyrosine kinases, against the FDA-approved selective RET inhibitors, Selpercatinib and Pralsetinib. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the reproducibility and clinical potential of these therapies.

#### Mechanism of Action: Dual vs. Selective Inhibition

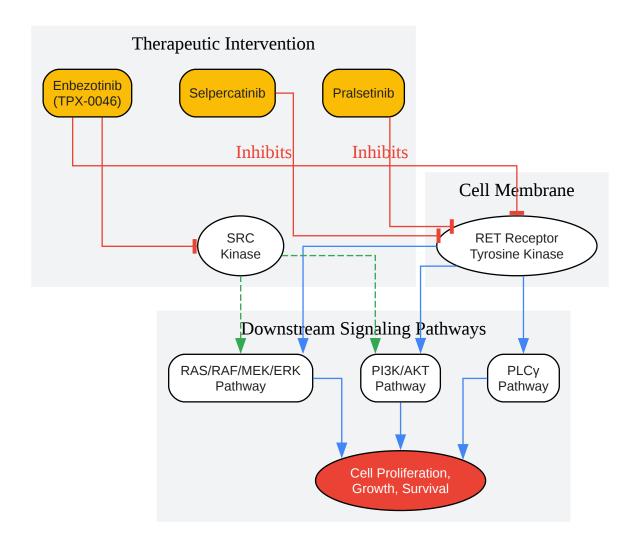
**Enbezotinib** was developed to target both RET (Rearranged during Transfection) kinase fusions and mutations, as well as SRC tyrosine kinases. RET fusions are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. The dual-inhibition strategy aimed to not only block the primary oncogenic signaling from RET but also to potentially overcome resistance mechanisms mediated by SRC kinase activation.

In contrast, Selpercatinib and Pralsetinib are highly selective RET kinase inhibitors.[1][2] Their mechanism focuses on potent and specific inhibition of the RET signaling pathway, which has demonstrated significant clinical efficacy and led to their FDA approval for treating patients with RET gene-altered tumors.[3][4]

The signaling cascade below illustrates the central role of RET in activating downstream pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT



pathways. Both selective and dual inhibitors aim to block these signals at the source.



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Caption: Simplified RET and SRC signaling pathways and points of inhibition.

# **Comparative Efficacy: Clinical Trial Data**

While **Enbezotinib** showed preliminary antitumor activity in its Phase 1/2 SWORD-1 trial, its development was discontinued.[5][6] In contrast, Selpercatinib and Pralsetinib have demonstrated robust and durable responses in larger registrational trials, LIBRETTO-001 and ARROW, respectively, leading to their regulatory approvals. The following tables summarize the available quantitative data from these key studies.







Table 1: Drug				
Characteristics and				
Status				

Drug	Target(s)	Developer	Development Status
Enbezotinib (TPX-0046)	RET, SRC	Turning Point Therapeutics	Phase 1/2 (Discontinued)
Selpercatinib (Retevmo®)	RET	Eli Lilly and Company	FDA Approved[4]
Pralsetinib (Gavreto®)	RET	Blueprint Medicines	FDA Approved



Table 2: Comparative Clinical Trial Efficacy in RET Fusion-Positive NSCLC				
Metric	Patient Population	Enbezotinib (SWORD-1)¹	Selpercatinib (LIBRETTO- 001) <sup>2</sup>	Pralsetinib (ARROW) <sup>3</sup>
Overall Response Rate (ORR)	Previously Treated (Platinum chemo)	Not fully established	62%[7]	59%[8]
Treatment-Naïve	2/3 TKI-naïve patients had confirmed PRs	83%[7]	72%[8]	
Duration of Response (DoR)	Previously Treated	Not established	31.6 months[7]	22.3 months[8]
Treatment-Naïve	5.6 and 5.8+ months for 2 PRs	20.3 months[7]	Not Reached	
Progression-Free Survival (PFS)	Previously Treated	Not established	26.2 months[9]	16.5 months[8]
Treatment-Naïve	Not established	22.0 months[9]	13.0 months[8]	
1Droliminary data				

<sup>1</sup>Preliminary data

from a small

number of

patients in an

early-phase trial.

[5] <sup>2</sup>Final data

from

registrational

Phase 1/2 trial.

[7][9] 3Data from





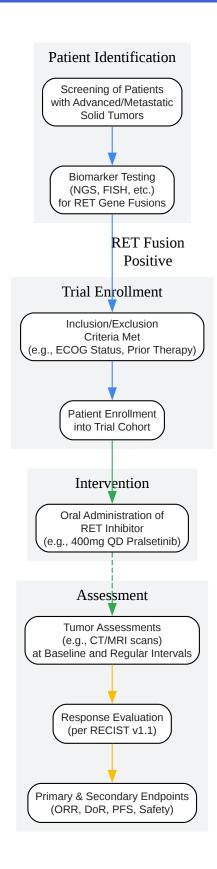
registrational
Phase 1/2 trial.

[8]

# **Experimental Protocols and Methodologies**

Reproducibility of experimental results is contingent on detailed and consistent methodologies. The clinical trials for these inhibitors followed structured protocols to ensure data integrity.





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**Caption:** Generalized workflow for a clinical trial of a RET inhibitor.



### Enbezotinib (SWORD-1 Trial, NCT04161391)

- Study Design: A Phase 1/2, open-label, first-in-human study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Enbezotinib**.
- Key Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed advanced/metastatic solid tumors harboring oncogenic RET fusions or mutations who had progressed on, were intolerant to, or were ineligible for standard therapy. Patients were required to have an ECOG performance status of ≤ 1 and measurable or evaluable disease per RECIST v1.1.
- Treatment: Oral administration of TPX-0046 in various dose-escalation cohorts.
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or Recommended Phase 2 Dose (RP2D), and to evaluate the overall safety profile. Preliminary efficacy (ORR) was a secondary objective.

## Selpercatinib (LIBRETTO-001 Trial, NCT03157128)

- Study Design: A Phase 1/2, open-label, multi-cohort basket trial to evaluate the safety and efficacy of Selpercatinib in patients with RET-altered cancers.
- Key Inclusion Criteria: Patients aged 12 years and older with advanced solid tumors
  harboring a RET gene alteration. Patients must have progressed on or been intolerant to
  available standard therapies. An ECOG performance status of 0-2 was required.
- Treatment: The recommended Phase 2 dose was 160 mg of Selpercatinib taken orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.
- Primary Endpoint: The primary efficacy measure was Overall Response Rate (ORR) as determined by a blinded independent review committee according to RECIST v1.1.

### Pralsetinib (ARROW Trial, NCT03037385)

• Study Design: A multi-cohort, open-label, Phase 1/2 study to assess the safety, tolerability, and anti-tumor activity of Pralsetinib.[1][2]



- Key Inclusion Criteria: Patients aged 18 years or older with locally advanced or metastatic solid tumors, including RET fusion-positive NSCLC, and an ECOG performance status of 0-2 (later amended to 0-1).[1][2]
- Treatment: In the Phase 2 portion, patients received 400 mg of Pralsetinib orally once daily until disease progression, intolerance, or withdrawal of consent.[1][2]
- Primary Endpoints: The co-primary endpoints for Phase 2 were ORR (assessed by blinded independent central review per RECIST v1.1) and safety.[2]

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